molecular formula C16H14ClNO B5705194 4-chloro-N-(2-cyclopropylphenyl)benzamide

4-chloro-N-(2-cyclopropylphenyl)benzamide

Cat. No. B5705194
M. Wt: 271.74 g/mol
InChI Key: RWGFRABMEZIHGP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-cyclopropylphenyl)benzamide, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CCPB belongs to the class of benzamide derivatives, which have been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-cyclopropylphenyl)benzamide is not fully understood. However, studies have suggested that 4-chloro-N-(2-cyclopropylphenyl)benzamide may exert its biological effects by modulating the activity of various enzymes and proteins involved in cell signaling pathways. For example, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to induce apoptosis by activating the caspase cascade. 4-chloro-N-(2-cyclopropylphenyl)benzamide has also been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA polymerase. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-(2-cyclopropylphenyl)benzamide is its high purity, which makes it suitable for use in various biological assays. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to exhibit potent biological activity at relatively low concentrations. However, one limitation of 4-chloro-N-(2-cyclopropylphenyl)benzamide is its limited solubility in aqueous solutions, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(2-cyclopropylphenyl)benzamide. One area of interest is the development of 4-chloro-N-(2-cyclopropylphenyl)benzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(2-cyclopropylphenyl)benzamide and its potential as a therapeutic agent for various diseases. Finally, more research is needed to explore the safety and toxicity of 4-chloro-N-(2-cyclopropylphenyl)benzamide in vivo.

Synthesis Methods

The synthesis of 4-chloro-N-(2-cyclopropylphenyl)benzamide involves the reaction of 4-chloro-N-(2-cyclopropylphenyl)benzoyl chloride with ammonia in the presence of a catalyst. This method has been reported in the literature and has been shown to yield high purity 4-chloro-N-(2-cyclopropylphenyl)benzamide.

Scientific Research Applications

4-chloro-N-(2-cyclopropylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 4-chloro-N-(2-cyclopropylphenyl)benzamide has also been shown to have antiviral activity against the hepatitis C virus and the influenza virus. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been studied for its anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.

properties

IUPAC Name

4-chloro-N-(2-cyclopropylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-13-9-7-12(8-10-13)16(19)18-15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFRABMEZIHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-cyclopropylphenyl)benzamide

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